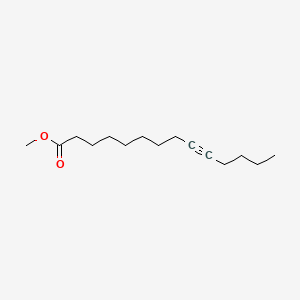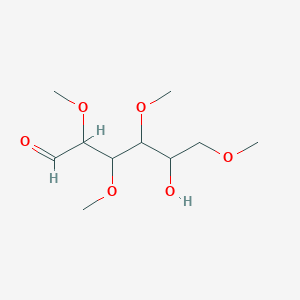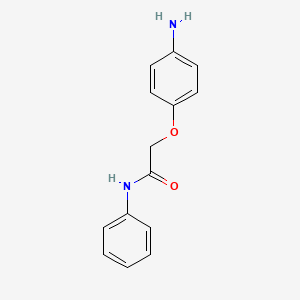
2-(4-aminophenoxy)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-aminophénoxy)-N-phénylacétamide est un composé organique qui présente à la fois un groupe amine et une liaison éther
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(4-aminophénoxy)-N-phénylacétamide implique généralement la réaction du 4-aminophénol avec le chlorure de phénylacétyle en présence d'une base telle que la pyridine. La réaction se déroule par la formation d'un intermédiaire, qui est ensuite converti en produit final par chauffage sous reflux .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. L'approche générale impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites pour la préparation à l'échelle du laboratoire, avec des optimisations pour le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-aminophénoxy)-N-phénylacétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amine peut être oxydé pour former des dérivés nitroso ou nitro.
Réduction : Le composé peut être réduit pour former les amines correspondantes.
Substitution : La liaison éther peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution : Des nucléophiles tels que les alcoolates ou les thiolates peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : Dérivés nitroso ou nitro.
Réduction : Amines correspondantes.
Substitution : Divers éthers ou thioéthers substitués.
Applications de la recherche scientifique
Le 2-(4-aminophénoxy)-N-phénylacétamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme unité de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique.
Industrie : Utilisé dans la production de polymères et d'autres matériaux avancés.
Mécanisme d'action
Le mécanisme d'action du 2-(4-aminophénoxy)-N-phénylacétamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les cellules cancéreuses, il a été démontré qu'il induit l'apoptose en régulant positivement l'expression de p21 et en provoquant l'arrêt du cycle cellulaire en phase G2/M . Ce composé peut également interagir avec diverses enzymes et récepteurs, modulant leur activité et conduisant à des effets thérapeutiques.
Applications De Recherche Scientifique
2-(4-aminophenoxy)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(4-aminophenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. For instance, in cancer cells, it has been shown to induce apoptosis by upregulating p21 expression and causing cell cycle arrest in the G2/M phase . This compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(4-aminophénoxy)picolinamide : Partage une portion aminophénoxy similaire et a été étudié pour ses propriétés antitumorales.
10,10-bis[4-(4-aminophénoxy)phényl]-9(10H)-anthrone : Un autre composé avec un groupe aminophénoxy, utilisé dans la synthèse de polyimides.
Unicité
Le 2-(4-aminophénoxy)-N-phénylacétamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Sa capacité à subir diverses transformations chimiques et ses applications thérapeutiques potentielles en font un composé précieux tant en recherche qu'en industrie.
Propriétés
Formule moléculaire |
C14H14N2O2 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
2-(4-aminophenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C14H14N2O2/c15-11-6-8-13(9-7-11)18-10-14(17)16-12-4-2-1-3-5-12/h1-9H,10,15H2,(H,16,17) |
Clé InChI |
KQTZCWUMMKEXMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


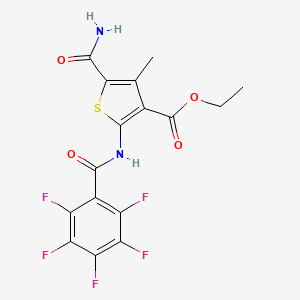

![3,4-dichloro-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B12046620.png)


![3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12046654.png)
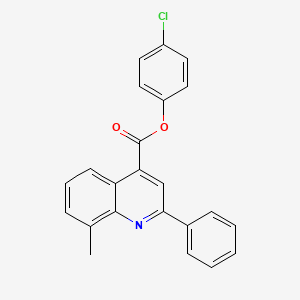

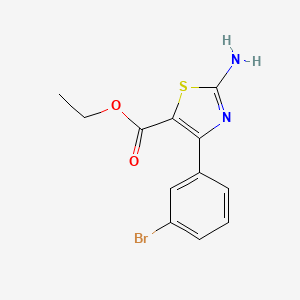
![N-(3,4-dichlorophenyl)-N'-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B12046679.png)

![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12046689.png)
